molecular formula C5H15ClN2O2S B14766612 N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride

N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride

Cat. No.: B14766612
M. Wt: 202.70 g/mol
InChI Key: RSLDLORKVZXOHI-UHFFFAOYSA-N
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Description

N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride is a chemical compound with the molecular formula C4H13ClN2O2S. It is a hydrochloride salt form of N-(2-(methylamino)ethyl)ethanesulfonamide, which is known for its applications in various scientific research fields. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride typically involves the reaction of N-(2-(methylamino)ethyl)ethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

[ \text{N-(2-(methylamino)ethyl)ethanesulfonamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide compounds.

Scientific Research Applications

N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(methylamino)ethanesulfonamide hydrochloride
  • N-(4-(2-(methylamino)ethyl)phenyl)methanesulfonamide

Uniqueness

N-(2-(methylamino)ethyl)ethanesulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H15ClN2O2S

Molecular Weight

202.70 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]ethanesulfonamide;hydrochloride

InChI

InChI=1S/C5H14N2O2S.ClH/c1-3-10(8,9)7-5-4-6-2;/h6-7H,3-5H2,1-2H3;1H

InChI Key

RSLDLORKVZXOHI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCCNC.Cl

Origin of Product

United States

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